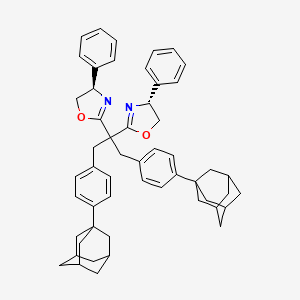
(4R,4'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique structural features, including adamantane and oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The key steps may include:
Formation of the adamantane-phenyl intermediates: This can be achieved through Friedel-Crafts alkylation reactions.
Coupling reactions: The adamantane-phenyl intermediates are then coupled with appropriate oxazole precursors under conditions such as palladium-catalyzed cross-coupling reactions.
Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions to facilitate the formation of the dihydrooxazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moieties, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the oxazole rings, potentially yielding dihydro derivatives.
Substitution: The phenyl rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its structural features may allow for interactions with specific biological targets.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mecanismo De Acción
The mechanism of action of (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moieties may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its combination of adamantane and oxazole moieties, which confer distinct physical and chemical properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(4R)-2-[1,3-bis[4-(1-adamantyl)phenyl]-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H58N2O2/c1-3-7-43(8-4-1)47-33-56-49(54-47)53(50-55-48(34-57-50)44-9-5-2-6-10-44,31-35-11-15-45(16-12-35)51-25-37-19-38(26-51)21-39(20-37)27-51)32-36-13-17-46(18-14-36)52-28-40-22-41(29-52)24-42(23-40)30-52/h1-18,37-42,47-48H,19-34H2/t37?,38?,39?,40?,41?,42?,47-,48-,51?,52?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJANXPXUAIGOJ-DKWHNGGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)CC(CC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)(C9=NC(CO9)C1=CC=CC=C1)C1=NC(CO1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C(CC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)(CC6=CC=C(C=C6)C78CC9CC(C7)CC(C9)C8)C1=N[C@@H](CO1)C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H58N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione](/img/structure/B8238905.png)


![(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238926.png)

![(3aS,8aR)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8238939.png)



![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)
